molecular formula C22H26O B602005 Levonorgestrel Impurity W CAS No. 155683-59-3

Levonorgestrel Impurity W

Cat. No.: B602005
CAS No.: 155683-59-3
M. Wt: 306.44
InChI Key:
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Scientific Research Applications

Levonorgestrel Impurity W has various scientific research applications, including :

    Pharmaceutical Research: Used as a reference standard for method development, validation, and quality control in the production of Levonorgestrel-containing products.

    Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.

    Biological Studies: Investigated for its potential effects on biological systems and its role in the metabolism of Levonorgestrel.

    Industrial Applications: Utilized in the development of new synthetic routes and production methods for Levonorgestrel and related compounds.

Mechanism of Action

Target of Action

Levonorgestrel Impurity W, chemically known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one , is a synthetic progestogen similar to Progesterone . Its primary targets are progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

This compound interacts with its targets by binding to progesterone and androgen receptors, which slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in the inhibition of follicular development and maturation, and/or the release of the egg from the ovary . If there is no egg, fertilization cannot occur .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. By binding to progesterone and androgen receptors, it slows the release of GnRH from the hypothalamus . This leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation and the maintenance of the menstrual cycle .

Pharmacokinetics

Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . The peak observed following the second dose, 12 or 24 hours later, is slightly higher than the initial peak . Sex hormone-binding globulin (SHBG) plays an important role in levonorgestrel pharmacokinetics since levonorgestrel binds strongly to this protein .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ovulation and thickening of cervical mucus . By preventing the release of an egg from the ovary, it reduces the chance of fertilization . The thickening of cervical mucus further prevents sperm from reaching the egg .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been detected in the aquatic environment at concentrations in the order of ng/L . This pharmaceutical is likely to pose an environmental risk to surface water .

Safety and Hazards

Levonorgestrel Impurity W is suspected of causing cancer and may damage fertility or the unborn child . It is harmful in contact with skin or if inhaled . Therefore, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Preparation Methods

The preparation of Levonorgestrel Impurity W involves several synthetic routes and reaction conditions. One common method includes the following steps :

    Ketal Protection Reaction: Protecting the 3-site and 17-site of a precursor compound to form a ketal-protected intermediate.

    Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the intermediate.

    Dehalogenation: Removing the halogen atoms to form a dehalogenated compound.

    Methyl Etherification: Converting the hydroxyl groups to methyl ethers.

    Deprotection: Removing the ketal protecting groups to yield the final product, this compound.

These steps involve various reagents and conditions, such as ketal protecting agents, halogenating agents, and methylating agents, under controlled temperatures and reaction times .

Chemical Reactions Analysis

Levonorgestrel Impurity W undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Levonorgestrel Impurity W can be compared with other Levonorgestrel impurities, such as :

    Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one

    Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one

    Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol

    Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For example, Levonorgestrel Impurity A has a different arrangement of double bonds, while Levonorgestrel Impurity C contains an additional ethynyl group .

Properties

IUPAC Name

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHYYFPSWOYNJF-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155683-59-3
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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